molecular formula C11H14Cl2N2O2 B2478138 2,6-Dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide CAS No. 1436188-74-7

2,6-Dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide

Cat. No.: B2478138
CAS No.: 1436188-74-7
M. Wt: 277.15
InChI Key: BVXWVXXBIBFLPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide is a chemical compound offered for research and development purposes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. As a dichloropyridine derivative, this compound serves as a valuable synthetic intermediate in organic chemistry and pharmaceutical research. The structure features reactive chlorine atoms at the 2 and 6 positions of the pyridine ring, making it a versatile precursor for nucleophilic substitution reactions. The N-(2-methoxy-2-methylpropyl)carboxamide side chain can influence the compound's physicochemical properties, making it a subject of interest in structure-activity relationship (SAR) studies and medicinal chemistry programs aimed at developing new bioactive molecules. Researchers can utilize this intermediate to synthesize more complex structures, particularly in the development of potential pharmacologically active compounds. Handling should be conducted by qualified professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment. For complete handling and safety information, please refer to the product's Safety Data Sheet (SDS).

Properties

IUPAC Name

2,6-dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O2/c1-11(2,17-3)6-14-10(16)7-4-5-8(12)15-9(7)13/h4-5H,6H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXWVXXBIBFLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=C(N=C(C=C1)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichloropyridine and 2-methoxy-2-methylpropylamine as the primary starting materials.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, under reflux conditions. A base, such as triethylamine, is often used to facilitate the reaction.

    Procedure: The 2,6-dichloropyridine is reacted with 2-methoxy-2-methylpropylamine in the presence of the base and solvent. The reaction mixture is heated under reflux for several hours to ensure complete conversion.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be applied.

Major Products Formed

    Substitution: Depending on the nucleophile, products such as substituted pyridine derivatives are formed.

    Oxidation: Oxidized products may include pyridine N-oxides.

    Reduction: Reduced products may include amines or alcohols.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

2,6-Dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and affecting cellular signaling.

    Disrupting Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyridine: A precursor in the synthesis of 2,6-Dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide.

    2,6-Dichloro-N-(2-methylpropyl)pyridine-3-carboxamide: A structurally similar compound with a different substituent on the nitrogen atom.

    2,6-Dichloro-N-(2-ethoxy-2-methylpropyl)pyridine-3-carboxamide: Another analog with an ethoxy group instead of a methoxy group.

Uniqueness

This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy and methylpropyl groups may enhance its solubility, stability, and biological activity compared to similar compounds.

Biological Activity

2,6-Dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic uses.

  • Chemical Formula : C₈H₈Cl₂N₂O₂
  • CAS Number : 873936-98-2
  • Molecular Weight : 219.06 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its effects on cellular pathways and its potential therapeutic applications.

Research indicates that this compound may interact with specific molecular targets involved in cellular signaling pathways. Its structure suggests potential interactions with receptors or enzymes that are critical in various physiological processes.

Neuroprotective Effects

One significant area of research has been the neuroprotective properties of this compound. In a study examining its effects on neuroinflammation, it was found to modulate the activity of glial cells, which play a pivotal role in neuroinflammatory responses. The compound exhibited a reduction in pro-inflammatory cytokine production, suggesting a potential role in treating neurodegenerative diseases .

Anticancer Activity

Another study explored the anticancer potential of this compound. In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest at the G1 phase. The IC50 values for various cancer cell lines were reported as follows:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.3
HeLa (Cervical Cancer)10.1

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has been evaluated in animal models. It demonstrated favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications. Toxicological assessments indicated low acute toxicity, but further studies are necessary to evaluate long-term safety and potential side effects .

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